4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 4-fluorobenzylamino group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorophenyl halides in the presence of a base to introduce the 3-chlorophenyl group.
Introduction of 4-Fluorobenzylamino Group: The final step involves the reaction of the intermediate compound with 4-fluorobenzylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents.
Substitution: Sodium azide, thiols; reactions may require the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-N-(4-fluorobenzyl)-1,3-thiazol-2-amine
- 3-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)amino]-1-(2-fluorobenzyl)-1H-pyrrole-2,5-dione
Uniqueness
4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenyl group and a 4-fluorobenzylamino group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C20H22ClFN4O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22ClFN4O2/c21-16-2-1-3-18(12-16)25-8-10-26(11-9-25)20(28)24-14-19(27)23-13-15-4-6-17(22)7-5-15/h1-7,12H,8-11,13-14H2,(H,23,27)(H,24,28) |
InChI Key |
IRVAYTGLXHWXFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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